

Application Notes and Protocols for SGC-AAK1-1N in Western Blot Validation

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Compound of Interest

Compound Name: *Sgc-aak1-1N*

Cat. No.: *B1193591*

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Topic: **SGC-AAK1-1N** Protocol for Western Blot Validation Audience: Researchers, scientists, and drug development professionals.

Introduction

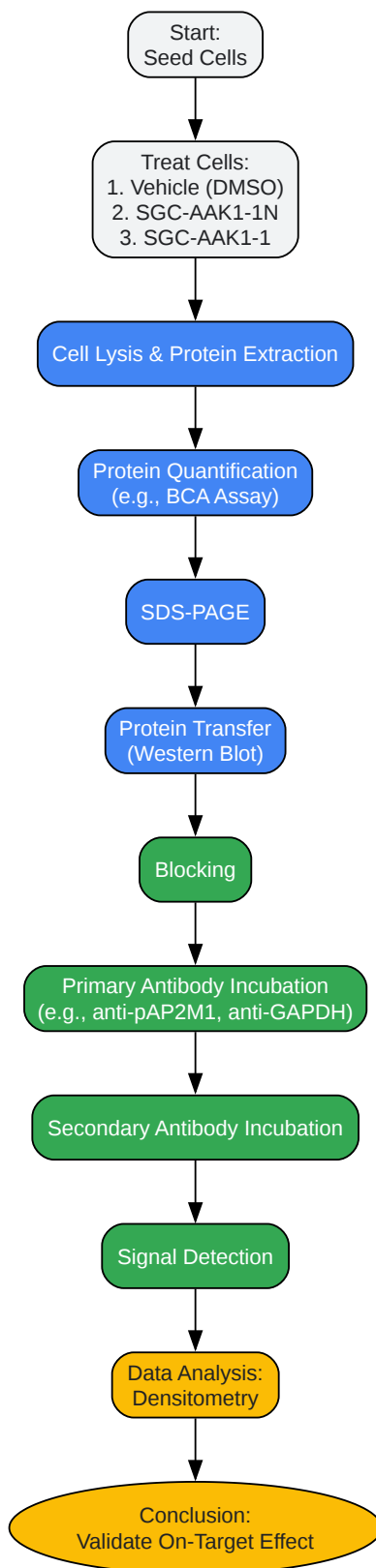
Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[1][2] It functions by phosphorylating the μ 2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex, which is a key step in the assembly of clathrin-coated pits.[2][3] AAK1 is also implicated in other significant signaling pathways, including the Wnt and Notch pathways.[4][5][6] Given its involvement in these fundamental cellular processes, AAK1 has emerged as a target for therapeutic intervention in various diseases, including neuropathic pain.[7]

SGC-AAK1-1 is a potent and selective chemical probe developed to inhibit AAK1 and the related kinase BMP2K.[1][8][9] To ensure that the observed cellular effects of SGC-AAK1-1 are specifically due to the inhibition of AAK1 and not a result of off-target effects or the chemical scaffold itself, a structurally similar but biologically inactive negative control, **SGC-AAK1-1N**, is essential.[1][10] These application notes provide a detailed protocol for using **SGC-AAK1-1N** alongside SGC-AAK1-1 in Western blot assays to validate the on-target activity of the probe.

Signaling Pathway and Experimental Design

AAK1's primary role in clathrin-mediated endocytosis is to regulate the function of the AP-2 complex. Inhibition of AAK1 is expected to decrease the phosphorylation of its substrate,

AP2M1, at the Threonine 156 position (pAP2M1 Thr156). This can be effectively measured by Western blot.



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